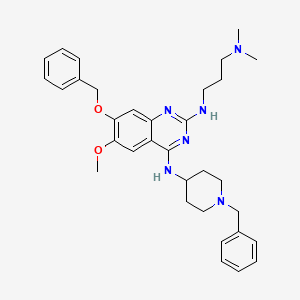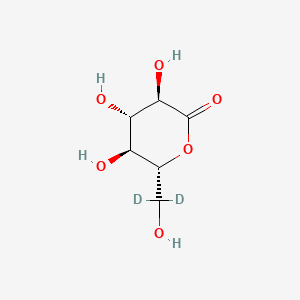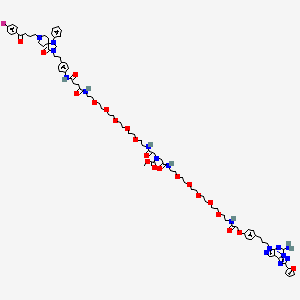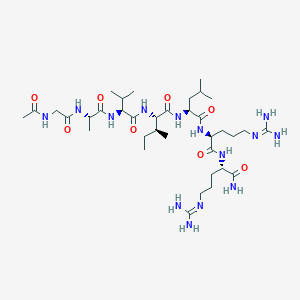
Herniarin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herniarin-d3, also known as 7-methoxycoumarin-d3, is a deuterated derivative of herniarin, a naturally occurring coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. Herniarin is found in various plants, including the water rupturewort family Herniaria and Eupatorium ayapana (hemp) leaves . The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Herniarin-d3 can be synthesized through various synthetic strategies involving both conventional and green methods. Some common methods for creating coumarins include the Wittig reaction, Pechmann synthesis, Knoevenagel reaction, Perkin reaction, and metal-induced coupling reactions such as Heck and Suzuki . For instance, the Pechmann synthesis involves the condensation of phenols with β-ketoesters under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as microwave or ultrasound energy to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions: Herniarin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Herniarin-d3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other coumarin derivatives and as a fluorescent probe for detecting metal ions . In biology and medicine, this compound has shown potential as an anticancer agent, particularly in the form of herniarin-loaded solid lipid nanoparticles, which have demonstrated proapoptotic and anti-metastatic properties against various cancer cell lines . Additionally, this compound is used in the development of novel drug delivery systems and as a model compound for studying the pharmacokinetics and metabolism of coumarins .
Mécanisme D'action
The mechanism of action of Herniarin-d3 involves its interaction with various molecular targets and pathways. For instance, herniarin-loaded solid lipid nanoparticles have been shown to induce apoptosis in cancer cells by altering the expression of apoptosis-related genes, such as BCL-2, CASP9, CASP8, and CASP3 . Additionally, this compound can inhibit metastasis by suppressing the expression of metastasis-related genes like MMP2 . The compound’s ability to transform light into heat energy when exposed to laser (800 nm) also allows for photothermal therapy, supplementing its chemotherapeutic potential .
Comparaison Avec Des Composés Similaires
Herniarin-d3 is unique compared to other similar compounds due to its deuterated nature, which enhances its stability and allows for more precise studies in scientific research. Similar compounds include umbelliferone (7-hydroxycoumarin), esculetin, and skimmin . Umbelliferone and its derivatives have various pharmacological and chemopreventive effects, including antioxidant, anti-tumor, and neuroprotective activities . This compound, however, stands out due to its specific applications in drug delivery systems and its potential for photothermal therapy .
Propriétés
Formule moléculaire |
C10H8O3 |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
7-(trideuteriomethoxy)chromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3/i1D3 |
Clé InChI |
LIIALPBMIOVAHH-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2 |
SMILES canonique |
COC1=CC2=C(C=C1)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



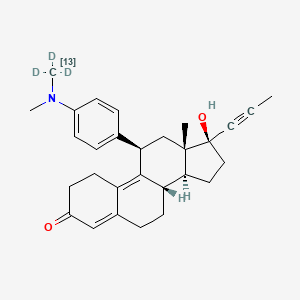
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
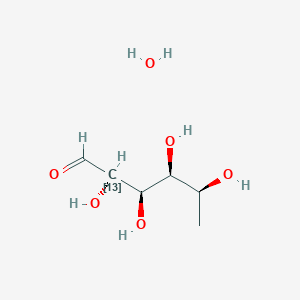
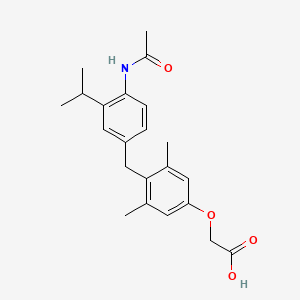
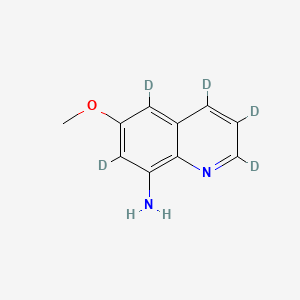
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

